1-Bromobicyclo[4.2.1]nonane
CAS No.: 62243-36-1
Cat. No.: VC19499164
Molecular Formula: C9H15Br
Molecular Weight: 203.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62243-36-1 |
|---|---|
| Molecular Formula | C9H15Br |
| Molecular Weight | 203.12 g/mol |
| IUPAC Name | 1-bromobicyclo[4.2.1]nonane |
| Standard InChI | InChI=1S/C9H15Br/c10-9-5-2-1-3-8(7-9)4-6-9/h8H,1-7H2 |
| Standard InChI Key | AWAHGNJHDPJJFZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(CCC(C1)C2)Br |
Introduction
Chemical Identity and Structural Features
1-Bromobicyclo[4.2.1]nonane belongs to the class of bridged bicyclic hydrocarbons substituted with a halogen atom. Its molecular formula is C₉H₁₅Br, with a molecular weight of 203.12 g/mol. The IUPAC name, 1-bromobicyclo[4.2.1]nonane, reflects its bicyclic skeleton comprising nine carbon atoms arranged in a [4.2.1] ring system. The bromine atom occupies the bridgehead position (C1), imparting significant steric hindrance and polarizability to the molecule.
Key Structural Characteristics
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Bridged Framework: The bicyclo[4.2.1]nonane system consists of two fused rings: a seven-membered ring (four carbons in one bridge, two in the second, and one in the third) and a smaller three-membered ring.
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Bridgehead Bromine: The bromine atom at C1 creates a tetrahedral geometry, inducing strain and influencing reactivity.
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Canonical SMILES:
C1CCC2(CCC(C1)C2)Brillustrates the connectivity, emphasizing the bridgehead substitution.
Table 1: Fundamental Properties of 1-Bromobicyclo[4.2.1]nonane
| Property | Value |
|---|---|
| CAS Number | 62243-36-1 |
| Molecular Formula | C₉H₁₅Br |
| Molecular Weight | 203.12 g/mol |
| IUPAC Name | 1-bromobicyclo[4.2.1]nonane |
| Standard InChI | InChI=1S/C9H15Br/c10-9-5-2-1-3-8(7-9)4-6-9/h8H,1-7H2 |
| Standard InChIKey | AWAHGNJHDPJJFZ-UHFFFAOYSA-N |
Synthesis and Preparation
The synthesis of 1-bromobicyclo[4.2.1]nonane typically involves electrophilic bromination of a preformed bicyclo[4.2.1]nonane derivative. Industrial routes often employ bromine (Br₂) or brominating agents like N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the bridgehead carbon.
Bromination Strategies
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Direct Bromination: Reaction of bicyclo[4.2.1]nonane with bromine in inert solvents (e.g., CCl₄) at low temperatures (-10°C to 25°C) yields the monobrominated product. The bridgehead carbon’s high electron density facilitates electrophilic attack.
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Radical Bromination: Alternative methods using NBS and light initiation may reduce side products but require stringent control to prevent over-bromination.
Precursor Synthesis
The bicyclo[4.2.1]nonane framework is often constructed via Diels-Alder reactions or electrolytic decarboxylation of maleic anhydride adducts, as observed in related bicyclo[3.2.2]nonane systems . For example:
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Diels-Alder Cycloaddition: Cycloheptadiene derivatives react with dienophiles (e.g., maleic anhydride) to form bicyclic intermediates.
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Decarboxylation: Electrolytic decarboxylation of bicyclic diacids yields the hydrocarbon skeleton, which is subsequently functionalized .
Research Gaps and Future Directions
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Conformational Studies: Low-temperature NMR or X-ray crystallography could elucidate bridge dynamics.
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Biological Screening: Prioritize toxicity and bioactivity assays to assess therapeutic potential.
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Synthetic Optimization: Develop catalytic, asymmetric bromination methods to enhance regiocontrol.
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